

An In-depth Technical Guide to the Chemical Properties of Methyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 5-hydroxypentanoate**

Cat. No.: **B032872**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxypentanoate is a bifunctional organic compound of significant interest in chemical synthesis, particularly as a versatile building block in the preparation of more complex molecules. Its structure, incorporating both a hydroxyl group and a methyl ester, allows for a wide range of chemical transformations, making it a valuable intermediate in various synthetic endeavors, including the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of **methyl 5-hydroxypentanoate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity and potential applications in drug discovery and development.

Chemical and Physical Properties

The fundamental physicochemical properties of **methyl 5-hydroxypentanoate** are summarized in the tables below. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: General Chemical Properties

Property	Value	Source
Chemical Name	Methyl 5-hydroxypentanoate	[1]
Synonyms	5-Hydroxypentanoic acid methyl ester, Methyl 5-hydroxyvalerate	[1]
CAS Number	14273-92-8	[1] [2]
Molecular Formula	C ₆ H ₁₂ O ₃	[1] [2] [3]
Molecular Weight	132.16 g/mol	[1] [2]
IUPAC Name	methyl 5-hydroxypentanoate	[1]
InChI Key	JYXTZNBQHSHEKP- UHFFFAOYSA-N	[1]
Canonical SMILES	COC(=O)CCCCO	[1]

Table 2: Physical Properties

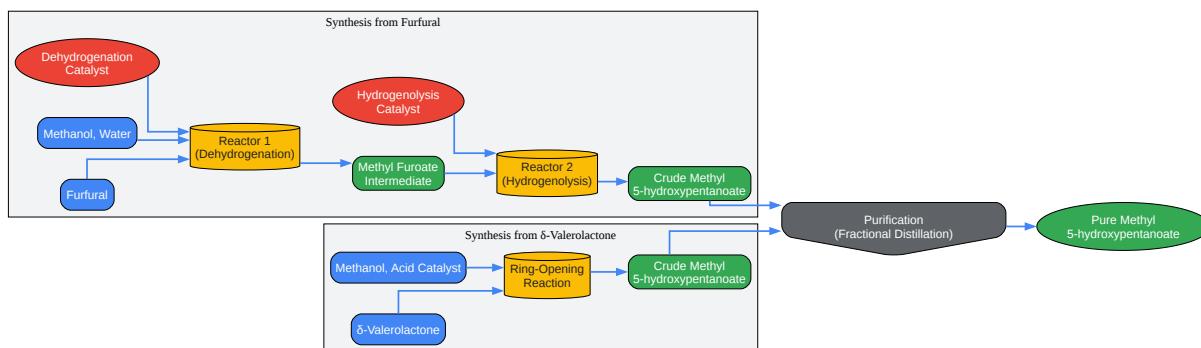
Property	Value	Source
Physical State	Liquid	[2]
Boiling Point	178.43 °C (estimated)	[4]
Density	1.02 g/cm ³	[2]
Refractive Index	1.42	[2]
Solubility in Water	1.377 × 10 ⁵ mg/L at 25 °C (estimated)	[4]
logP (o/w)	0.068 (estimated)	[4]
Vapor Pressure	0.297 mmHg at 25 °C (estimated)	[4]
Flash Point	149.00 °F (64.90 °C) (estimated)	[4]

Experimental Protocols

Synthesis of Methyl 5-hydroxypentanoate

Methyl 5-hydroxypentanoate can be synthesized through various routes. Two common methods are the ring-opening of δ -valerolactone and the hydrogenation of methyl furoate derived from furfural.

1. Synthesis from δ -Valerolactone


A straightforward method for the preparation of **methyl 5-hydroxypentanoate** is the acid-catalyzed ring-opening of δ -valerolactone with methanol.

- Reaction Scheme: δ -Valerolactone + CH_3OH (in the presence of an acid catalyst) \rightarrow **Methyl 5-hydroxypentanoate**
- Experimental Procedure:
 - To a solution of δ -valerolactone in excess methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst) is added.
 - The reaction mixture is stirred at a specified temperature (e.g., reflux) for a period determined by reaction monitoring (e.g., by TLC or GC).
 - Upon completion, the reaction is cooled to room temperature, and the excess methanol is removed under reduced pressure.
 - The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.
 - Purification is achieved by fractional distillation under reduced pressure to afford pure **methyl 5-hydroxypentanoate**.^[5]

2. Synthesis from Furfural

A two-step process starting from the renewable feedstock furfural is another viable synthetic route.[6][7]

- Step 1: Dehydrogenation of Furfural to Methyl Furoate
 - Furfural, methanol, and water are reacted in the presence of a dehydrogenation catalyst in a first reactor.[6]
 - The catalyst precursor is prepared by impregnating a support (e.g., activated carbon, SiO_2 , Al_2O_3) with a solution of a metal salt (e.g., ruthenium chloride).[6] The precursor is then dried and calcined.[6]
 - The reaction is carried out in a stainless steel tube reactor at elevated temperature (e.g., 250 °C) and pressure (e.g., 0.2 MPa H_2).[6]
- Step 2: Hydrogenolysis of Methyl Furoate to **Methyl 5-hydroxypentanoate**
 - The reaction mixture containing methyl furoate is then subjected to hydrogenolysis in a second reactor with a specific hydrogenolysis catalyst.[6][7]
 - The hydrogenolysis catalyst precursor is prepared similarly to the dehydrogenation catalyst, using a different metal salt and support combination.[6]
 - This step is performed under higher pressure (e.g., 0.5 MPa H_2) and temperature (e.g., 300 °C).[6]
- Purification:
 - The final product is purified by fractional distillation under reduced pressure.

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **methyl 5-hydroxypentanoate**.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Purpose: To determine the purity of **methyl 5-hydroxypentanoate** and identify any impurities.
- Methodology:

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 200.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: The retention time of the major peak is used to identify **methyl 5-hydroxypentanoate**, and the mass spectrum of this peak is compared with a reference spectrum for confirmation. Purity is determined by the relative area of the main peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure of **methyl 5-hydroxypentanoate**.
- Methodology:
 - Sample Preparation: A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).

- ^1H NMR: The spectrum will show characteristic signals for the different types of protons in the molecule. Expected chemical shifts (δ) and multiplicities are:
 - A singlet for the methyl ester protons (-OCH₃).
 - A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH).
 - A triplet for the methylene protons adjacent to the ester carbonyl group (-CH₂COOCH₃).
 - Multiplets for the other two methylene groups in the chain.
- ^{13}C NMR: The spectrum will show distinct signals for each of the six carbon atoms.
- Data Analysis: The chemical shifts, integration values, and coupling patterns in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, are used to confirm the structure.[8]

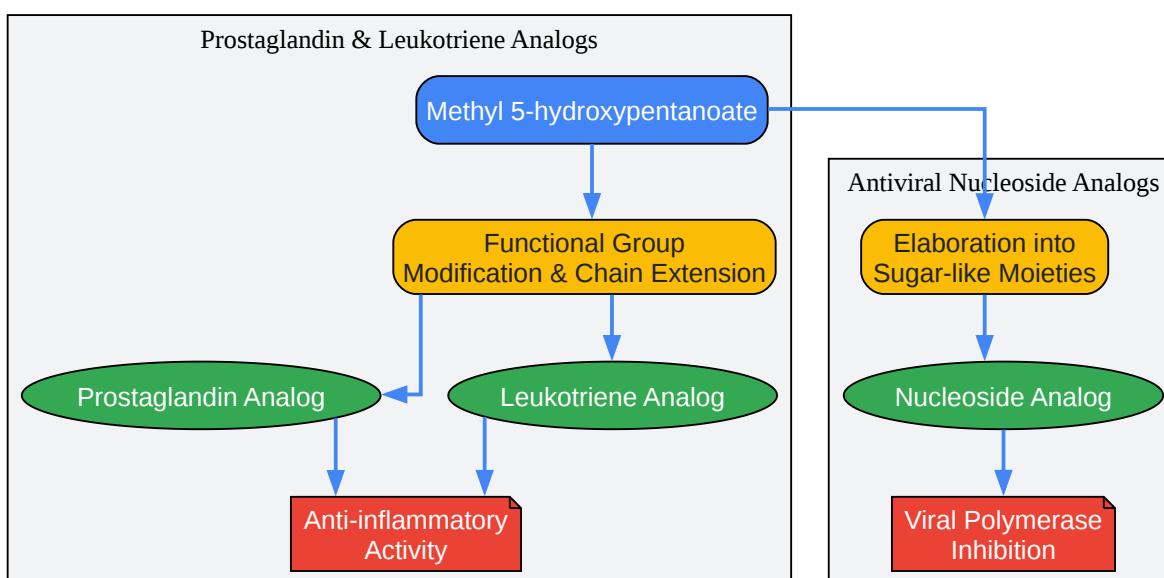
3. Fourier-Transform Infrared (FTIR) Spectroscopy

- Purpose: To identify the key functional groups present in the molecule.
- Methodology:
 - Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is recorded using an ATR (Attenuated Total Reflectance) accessory.
 - Data Acquisition: The infrared spectrum is recorded over the range of approximately 4000-400 cm⁻¹.
 - Data Analysis: The presence of characteristic absorption bands confirms the functional groups:
 - A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[9]
 - A strong, sharp band around 1740-1720 cm⁻¹ due to the C=O stretching of the ester group.

- Bands in the region of 3000-2850 cm^{-1} corresponding to C-H stretching of the aliphatic chain.
- A band around 1200-1100 cm^{-1} for the C-O stretching of the ester.^[9]

Reactivity and Stability

The reactivity of **methyl 5-hydroxypentanoate** is dictated by its two functional groups: the hydroxyl group and the methyl ester.


- Hydroxyl Group Reactions:
 - Oxidation: The primary alcohol can be oxidized to an aldehyde (methyl 5-oxopentanoate) using mild oxidizing agents like pyridinium chlorochromate (PCC) or by a Swern oxidation. ^{[10][11][12][13]} Stronger oxidizing agents will lead to the corresponding carboxylic acid.
 - Esterification/Etherification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters, or with alkyl halides to form ethers.
- Ester Group Reactions:
 - Hydrolysis: The methyl ester can be hydrolyzed to 5-hydroxypentanoic acid under either acidic or basic conditions.
 - Transesterification: The methyl group can be exchanged with other alkyl groups by reacting with another alcohol in the presence of an acid or base catalyst.
 - Reduction: The ester can be reduced to a diol (1,5-pentanediol) using strong reducing agents like lithium aluminum hydride.
 - Amidation: Reaction with amines can convert the ester to the corresponding amide.
- Intramolecular Cyclization: Under certain conditions, **methyl 5-hydroxypentanoate** can undergo intramolecular transesterification to form δ -valerolactone.
- Stability:

- The compound should be stored in a cool, dry place.[14] It is sensitive to strong oxidizing agents and strong acids and bases, which can promote hydrolysis or other reactions.

Applications in Drug Development

Methyl 5-hydroxypentanoate serves as a key building block in the synthesis of various biologically active molecules. Its bifunctional nature allows for the introduction of diverse functionalities and the construction of complex molecular architectures.

- Synthesis of Prostaglandin and Leukotriene Analogs: The carbon skeleton of **methyl 5-hydroxypentanoate** is a suitable starting point for the synthesis of analogs of prostaglandins and leukotrienes, which are important mediators of inflammation.[15][16] By modifying the functional groups and extending the carbon chain, novel compounds with potential anti-inflammatory activity can be developed.
- Precursor for Antiviral Nucleoside Analogs: The hydroxy-ester functionality can be elaborated into the sugar-like moieties of nucleoside analogs.[17][18][19][20] These modified nucleosides can act as inhibitors of viral polymerases, a key target in antiviral drug discovery.

[Click to download full resolution via product page](#)**Caption:** Applications in medicinal chemistry.

Conclusion

Methyl 5-hydroxypentanoate is a valuable and versatile chemical intermediate with a well-defined set of chemical and physical properties. Its utility in organic synthesis is underscored by the various transformations it can undergo at its hydroxyl and ester functionalities. For researchers and professionals in drug development, this compound represents a key starting material for the synthesis of a range of potential therapeutic agents, particularly in the areas of anti-inflammatory and antiviral research. The detailed experimental protocols and property data provided in this guide are intended to facilitate its effective use in the laboratory and to spur further investigation into its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentanoic acid, 5-hydroxy-, methyl ester | C6H12O3 | CID 3014818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14273-92-8 Methyl 5-hydroxypentanoate AKSci Z9406 [aksci.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. methyl 5-hydroxypentanoate, 14273-92-8 [thegoodsentscompany.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Method for preparing methyl 5-hydroxypentanoate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ejournal.upi.edu [ejournal.upi.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
- 14. Methyl 5-hydroxypentanoate | 14273-92-8 [sigmaaldrich.com]
- 15. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of prostaglandin synthetase substrate analogues. 1. (Z)-14-hydroxy-12,13-methano-8-nonadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In Silico Design of a Novel Nucleotide Antiviral Agent by Free Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Methyl 5-hydroxypentanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032872#methyl-5-hydroxypentanoate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com